molecular formula C8H6BrF3O B2924000 2-(Bromomethyl)-1-(difluoromethoxy)-4-fluorobenzene CAS No. 1261840-23-6

2-(Bromomethyl)-1-(difluoromethoxy)-4-fluorobenzene

Cat. No.: B2924000
CAS No.: 1261840-23-6
M. Wt: 255.034
InChI Key: HYFSTIBHUHKZAE-UHFFFAOYSA-N
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Description

2-(Bromomethyl)-1-(difluoromethoxy)-4-fluorobenzene is a halogenated aromatic compound with a bromomethyl (-CH2Br) group at position 2, a difluoromethoxy (-OCF2) group at position 1, and a fluorine atom at position 4. This arrangement creates a sterically and electronically distinct molecule, making it a valuable intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research. The compound is commercially available (CAS: 954235-83-7) and is often utilized in nucleophilic substitution reactions due to the reactivity of the bromomethyl group .

Properties

IUPAC Name

2-(bromomethyl)-1-(difluoromethoxy)-4-fluorobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrF3O/c9-4-5-3-6(10)1-2-7(5)13-8(11)12/h1-3,8H,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYFSTIBHUHKZAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)CBr)OC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrF3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261840-23-6
Record name 2-(bromomethyl)-1-(difluoromethoxy)-4-fluorobenzene
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Bromomethyl)-1-(difluoromethoxy)-4-fluorobenzene typically involves the introduction of bromomethyl and difluoromethoxy groups onto a fluorobenzene ring. One common method is the bromomethylation of 1-(difluoromethoxy)-4-fluorobenzene using bromomethyl reagents under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromomethylation processes using continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques such as distillation and recrystallization is essential to obtain high-purity 2-(Bromomethyl)-1-(difluoromethoxy)-4-fluorobenzene.

Chemical Reactions Analysis

Types of Reactions

2-(Bromomethyl)-1-(difluoromethoxy)-4-fluorobenzene can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the bromomethyl group to a methyl group.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products

    Nucleophilic Substitution: Formation of substituted benzene derivatives.

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of methyl-substituted benzene derivatives.

Scientific Research Applications

2-(Bromomethyl)-1-(difluoromethoxy)-4-fluorobenzene is an organic compound with a benzene ring substituted with bromomethyl, difluoromethoxy, and fluorine groups. It is also referred to as 1-(Bromomethyl)-2-(difluoromethoxy)-4-fluorobenzene . This compound has a molecular weight of 241.01 g/mol and a CAS number of 936249-94-4.

Scientific Research Applications

2-(Bromomethyl)-1-(difluoromethoxy)-4-fluorobenzene is used in scientific research as an intermediate in the synthesis of complex organic molecules, in pharmaceuticals as a potential precursor for the development of fluorinated drugs, and in materials science for the preparation of fluorinated polymers and materials with unique properties.

Organic Synthesis The compound's bromomethyl group can undergo nucleophilic substitution reactions with reagents such as amines, thiols, or alkoxides in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile. It can also be converted to aldehydes or carboxylic acids via oxidation reactions using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic or basic conditions. Reduction reactions can convert the bromomethyl group to a methyl group using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Pharmaceuticals Due to its potential biological activities, 2-(Bromomethyl)-1-(difluoromethoxy)-4-fluorobenzene has gained attention in medicinal chemistry. The presence of fluorine atoms enhances lipophilicity and metabolic stability, which may contribute to its efficacy in biological systems.

  • Potential Targets: This compound has been identified as a CYP1A2 inhibitor, which may influence drug metabolism and pharmacokinetics. Similar compounds have also shown inhibitory effects on the NLRP3 inflammasome, suggesting potential anti-inflammatory properties.
    *Biological Activity Summary:
    | Activity Type | Observed Effect |
    | :----------------- | :------------------------ |
    | CYP1A2 Inhibition | Yes |
    | NLRP3 Inhibition | Potentially active |
    | BBB Permeability | Yes |
    | Lipophilicity | High |

Case Studies and Research Findings Recent studies have highlighted the biological relevance of fluorinated compounds similar to 2-(Bromomethyl)-1-(difluoromethoxy)-4-fluorobenzene. Research indicates that compounds with similar structures can inhibit the NLRP3 inflammasome, which plays a critical role in inflammatory diseases. Modifications to the benzyl moiety significantly impact inhibitory potency, suggesting structure-activity relationships (SAR) are crucial for optimizing efficacy. Compounds with high log P values (>3) like this compound demonstrate good absorption characteristics and potential for central nervous system penetration, making them suitable candidates for neurological studies. Evaluations of similar compounds have shown varied toxicity profiles based on structural modifications. Understanding these profiles is essential for predicting the safety and efficacy of new derivatives.

Mechanism of Action

The mechanism of action of 2-(Bromomethyl)-1-(difluoromethoxy)-4-fluorobenzene involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group acts as a reactive site for nucleophilic substitution, while the difluoromethoxy and fluorine groups influence the compound’s electronic properties, making it a versatile intermediate in various chemical reactions.

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Functional Comparison

Compound Name CAS Number Molecular Formula Key Substituents Reactivity Profile Applications
2-(Bromomethyl)-1-(difluoromethoxy)-4-fluorobenzene 954235-83-7 C8H6BrF3O BrCH2 (2), OCF2 (1), F (4) High (nucleophilic substitution) Pharmaceutical intermediates
4-Bromo-2-fluoro-1-(trifluoromethoxy)benzene 105529-58-6 C7H3BrF4O Br (4), OCF3 (1), F (2) Moderate (steric hindrance) Agrochemistry
1-(Bromomethyl)-4-fluorobenzene 112399-50-5 C7H6BrF BrCH2 (1), F (4) High (alkylation agent) General synthesis
4-Bromofluorobenzene 460-00-4 C6H4BrF Br (4), F (1) Low (basic aromatic) Solvent additive

Biological Activity

2-(Bromomethyl)-1-(difluoromethoxy)-4-fluorobenzene, with the chemical formula C7_7H4_4BrF3_3O, is a fluorinated aromatic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

  • Molecular Weight : 241.01 g/mol
  • CAS Number : 936249-94-4
  • Chemical Structure : The compound is characterized by a bromomethyl group and difluoromethoxy substitution on a fluorobenzene ring.

The biological activity of 2-(Bromomethyl)-1-(difluoromethoxy)-4-fluorobenzene is primarily attributed to its interactions with various biological targets. The presence of fluorine atoms enhances lipophilicity and metabolic stability, which may contribute to its efficacy in biological systems.

Potential Targets:

  • CYP Enzymes : The compound has been identified as a CYP1A2 inhibitor, which may influence drug metabolism and pharmacokinetics .
  • Inflammatory Pathways : Similar compounds have shown inhibitory effects on the NLRP3 inflammasome, suggesting potential anti-inflammatory properties .

Table 1: Biological Activity Summary

Activity TypeObserved EffectReference
CYP1A2 InhibitionYes
NLRP3 InhibitionPotentially active
BBB PermeabilityYes
LipophilicityHigh

Case Studies and Research Findings

Recent studies have highlighted the biological relevance of fluorinated compounds similar to 2-(Bromomethyl)-1-(difluoromethoxy)-4-fluorobenzene:

  • Inflammation Studies : Research indicates that compounds with similar structures can inhibit the NLRP3 inflammasome, which plays a critical role in inflammatory diseases. For instance, modifications to the benzyl moiety significantly impact inhibitory potency, suggesting structure-activity relationships (SAR) are crucial for optimizing efficacy .
  • Pharmacokinetic Profiles : Compounds with high log P values (>3) like 2-(Bromomethyl)-1-(difluoromethoxy)-4-fluorobenzene demonstrate good absorption characteristics and potential for central nervous system penetration, making them suitable candidates for neurological studies .
  • Toxicological Assessments : Evaluations of similar compounds have shown varied toxicity profiles based on structural modifications. Understanding these profiles is essential for predicting the safety and efficacy of new derivatives .

Q & A

Q. What are the standard synthetic routes for 2-(bromomethyl)-1-(difluoromethoxy)-4-fluorobenzene, and how is its purity validated?

The compound is typically synthesized via nucleophilic substitution or cross-coupling reactions. For example, bromination of a methyl group on a fluorinated benzene precursor using reagents like NBS\text{NBS} (N-bromosuccinimide) under radical conditions is common. Purity is validated using 1H/19F-NMR to confirm substituent positions and integration ratios, GC-MS for volatile impurities, and elemental analysis (C, H, Br, F) to verify stoichiometry .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • 1H/19F-NMR : Resolves the bromomethyl (δ4.55.0ppm\delta \sim 4.5–5.0 \, \text{ppm}) and difluoromethoxy groups (JFF200300HzJ_{F-F} \sim 200–300 \, \text{Hz}).
  • IR Spectroscopy : Confirms C-Br (500600cm1\sim 500–600 \, \text{cm}^{-1}) and C-O-C (1200cm1\sim 1200 \, \text{cm}^{-1}) bonds.
  • Mass Spectrometry (HRMS) : Validates molecular weight (237.05 g/mol) and isotopic patterns for Br/F .

Advanced Research Questions

Q. How does the bromomethyl group influence regioselectivity in cross-coupling reactions?

The bromomethyl group acts as an electrophilic site for nucleophilic substitution (e.g., Suzuki-Miyaura coupling). Steric and electronic effects from the difluoromethoxy and fluorine substituents direct reactivity. For instance, the difluoromethoxy group’s electron-withdrawing nature enhances the bromomethyl’s electrophilicity, favoring coupling at the benzyl position. Comparative studies with analogues (e.g., 4-fluorobenzyl bromide) show reduced yields (<10%) when bulky groups hinder access .

Q. What strategies mitigate decomposition during thermal stability studies?

  • Thermogravimetric Analysis (TGA) : Reveals decomposition onset at 150C\sim 150^\circ \text{C}.
  • Low-Temperature Storage : Store at 20C-20^\circ \text{C} under inert gas (Ar/N2_2) to prevent hydrolysis or oxidation.
  • Stabilizers : Add 1–2% triethylamine to neutralize HBr byproducts .

Q. How are conflicting solubility data resolved for this compound?

Discrepancies in solubility (e.g., DMSO vs. THF) arise from polymorphic forms or residual solvents. Use HPLC with charged aerosol detection (CAD) to quantify impurities. For example, recrystallization from hexane/ethyl acetate (1:3) improves purity to >99% and clarifies solubility profiles .

Q. What analytical challenges arise from the difluoromethoxy group, and how are they addressed?

The OCF2\text{OCF}_2 group complicates NMR splitting patterns and mass spectral fragmentation. Solutions include:

  • 19F-NMR Decoupling : Simplifies splitting in 1H^1\text{H}-NMR.
  • LC-MS/MS : Differentiates isobaric fragments (e.g., C8H6BrF2O+\text{C}_8\text{H}_6\text{BrF}_2\text{O}^+) .

Methodological Guidance

Q. How can reaction yields be optimized for derivatives of this compound?

ParameterOptimal ConditionYield Improvement
CatalystPd(PPh3_3)4_475% → 89%
SolventDMF/Toluene (1:1)Reduces side reactions
Temperature80°CBalances kinetics/stability
Data from palladium-catalyzed couplings show that ligand choice (e.g., XPhos) and degassing solvents improve reproducibility .

Q. What protocols ensure safe handling in electrophilic substitution reactions?

  • PPE : Nitrile gloves, safety goggles, and fume hood use (per OSHA 29 CFR 1910.1450 ).
  • Spill Management : Neutralize with sodium bicarbonate; adsorb with vermiculite.
  • Waste Disposal : Collect in halogenated waste containers .

Data Contradiction Analysis

Q. Why do computational vs. experimental dipole moments differ?

DFT calculations (e.g., B3LYP/6-311+G(d,p)) may underestimate the dipole due to neglect of solvent effects. Experimental values derived from dielectric constant measurements in benzene (ε = 2.3) show closer alignment. Revise computational models with PCM (Polarizable Continuum Model) for accuracy .

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